Ethyl 5-amino-3-bromo-2-methylbenzoate
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Overview
Description
Ethyl 5-amino-3-bromo-2-methylbenzoate: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 5-position, a bromine atom at the 3-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-bromo-2-methylbenzoate typically involves the following steps:
Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 5-position.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-3-bromo-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce nitro compounds.
Scientific Research Applications
Ethyl 5-amino-3-bromo-2-methylbenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-bromo-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Methyl 5-amino-3-bromo-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-amino-2-methylbenzoate: Lacks the bromine atom at the 3-position.
Ethyl 3-amino-5-bromo-2-methylbenzoate: The positions of the amino and bromine groups are swapped.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
ethyl 5-amino-3-bromo-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXGLOPDHTTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)N)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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